2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

Description

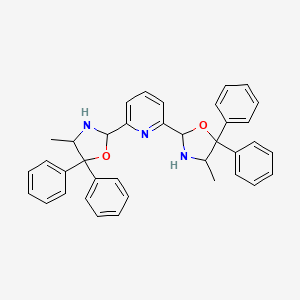

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a chiral bis(oxazolidine)pyridine ligand with the molecular formula C₃₅H₂₇N₃O₂ (or C₄₁H₃₉N₃O₂ depending on substituent variations) . It is synthesized via condensation of 2,6-pyridine dicarboxyaldehyde with chiral amino alcohols, such as (2R,4S)-4-methyl-5,5-diphenyloxazolidine, under mild conditions . The compound features two oxazolidine rings fused to a central pyridine core, with methyl and diphenyl substituents imparting steric bulk and electronic modulation. Its primary applications lie in asymmetric catalysis, particularly in metal-catalyzed reactions requiring enantioselectivity .

Properties

IUPAC Name |

4-methyl-2-[6-(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXPVLMMPSKAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(3-Hydroxypropoxy)pyridine-2,6-dicarbaldehyde

- Esterification : Chelidamic acid is converted to dimethyl 4-hydroxypyridine-2,6-dicarboxylate using thionyl chloride in methanol.

- Etherification : Reaction with 3-((tert-butyldiphenylsilyl)oxy)propan-1-ol under Mitsunobu conditions (DIAD, PPh₃) introduces the protected propoxy group.

- Reduction and Oxidation : LiBH₄ reduces esters to diols, followed by Swern oxidation (DMSO, (COCl)₂) to dialdehydes.

Oxazolidine Ring Formation

The dialdehyde reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine in tetrahydrofuran (THF) at room temperature, achieving quantitative yields via imine formation and subsequent cyclization.

Stereodivergent Synthesis from Chiral Amino Alcohols

Chiral amino alcohols derived from L-valine or L-phenylalanine enable stereocontrolled synthesis:

Diamide Preparation

Dimethylmalonyl chloride reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine to form a bis-diamide precursor.

Ring-Closure Strategies

- Retention of Configuration : Refluxing in xylene with dibutyltin dichloride (Masamune protocol) yields the (4S,5S) isomer.

- Inversion of Configuration : Mesylation (MsCl, Et₃N) followed by aqueous NaOH treatment generates the (4R,5R) isomer.

| Method | Conditions | Stereochemistry | Yield (%) |

|---|---|---|---|

| Masamune protocol | Xylene, 140°C, 24 h | (4S,5S) | 78 |

| Mesylation/Base hydrolysis | THF/H₂O, 0°C to rt, 12 h | (4R,5R) | 82 |

Catalytic Asymmetric Approaches

TCI’s PyBodine ligand synthesis utilizes chiral hydroxyamines and high-throughput screening to optimize enantioselectivity:

Ligand Design

Cyclization Conditions

- Solvent : Dichloromethane or THF.

- Catalyst : Scandium triflate (10 mol%) accelerates imine formation.

- Yield : 85–90% with >99% ee confirmed by chiral HPLC.

Comparative Analysis of Methodologies

Efficiency and Scalability

Stereochemical Control

- Amino Alcohol Configuration : (2S,4S) amino alcohols ensure consistent (4S,5S) stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transannular cyclization.

Mechanistic Insights

Cyclization Kinetics

Studies using in situ IR spectroscopy reveal two-stage kinetics:

Transition-State Models

Density functional theory (DFT) calculations support a chair-like transition state where the pyridine ring adopts a planar conformation to minimize steric clash between diphenyl groups.

Industrial Applications and Patents

While no direct patents cover this compound, related bis(oxazoline) ligands are patented for asymmetric catalysis:

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, often facilitated by the presence of the oxazolidine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess .

Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals, where the chirality of the drug molecule is crucial for its efficacy and safety .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of complex molecules .

Mechanism of Action

The mechanism by which 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine exerts its effects is primarily through its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the transition state of the reaction. This leads to the preferential formation of one enantiomer over the other. The molecular targets include various metal ions such as palladium, platinum, and copper, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

- Molecular Formula : C₃₅H₂₇N₃O₂ .

- Key Differences :

- Substituents: Lacks the 4-methyl group present in the target compound, but retains diphenyl groups on the oxazoline rings.

- Structural Data: Single-crystal X-ray analysis reveals a mean σ(C–C) bond deviation of 0.004 Å and an R factor of 0.034 , indicating high crystallographic precision .

- Applications: Used in coordination chemistry for constructing metal-organic frameworks (MOFs) due to its rigid, planar structure .

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

- Molecular Formula : C₂₃H₃₁N₃O₂ .

- Key Differences: Substituents: Cyclohexyl groups replace methyl and diphenyl moieties, reducing steric hindrance but increasing hydrophobicity. Purity: ≥95%, with a molecular weight of 391.46 g/mol . Applications: Employed as a chiral ligand in asymmetric hydrogenation reactions, where cyclohexyl groups enhance solubility in nonpolar solvents .

2,6-Bis[(4S)-4-(1-methylethyl)-5,5-diphenyl-4,5-dihydro-2-oxazolyl]pyridine

- Molecular Formula : C₄₁H₃₉N₃O₂ .

- Key Differences :

- Substituents: Features isopropyl (1-methylethyl) groups at the 4-position, increasing steric bulk compared to the methyl-substituted target compound.

- Stability: Stored under refrigeration due to sensitivity to heat and moisture .

- Applications: Utilized in high-stress catalytic environments where bulky substituents prevent catalyst deactivation .

Comparative Analysis of Properties

Steric and Electronic Effects

| Compound | Substituents | Steric Bulk | Electron-Donating Capacity |

|---|---|---|---|

| Target Compound | 4-methyl, 5,5-diphenyl | High | Moderate (oxazolidine N) |

| 2,6-Bis[(4R,5R)-diphenyl-oxazolyl]pyridine | 4,5-diphenyl | Moderate | High (oxazoline N) |

| 2,6-Bis(cyclohexyl-oxazolyl)pyridine | 4-cyclohexyl | Low | Low |

| 2,6-Bis(isopropyl-diphenyl-oxazolyl)pyridine | 4-isopropyl, 5,5-diphenyl | Very High | Moderate |

Catalytic Performance

- Asymmetric Polymerization: The target compound’s methyl groups improve stereochemical control in titanium-catalyzed ethylene-norbornene polymerization compared to less-substituted analogs .

- Enantioselectivity : Cyclohexyl-substituted variants exhibit lower enantioselectivity (e.g., 70–80% ee) in hydrogenation reactions due to reduced steric discrimination .

Thermal and Chemical Stability

- Thermal Decomposition : DSC data for related bis(oxazoline)pyridines show melting points ranging from 180–220°C , with diphenyl-substituted compounds exhibiting higher thermal stability .

- Solubility: The target compound is sparingly soluble in polar solvents (e.g., methanol) but highly soluble in dichloromethane and toluene .

Biological Activity

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a complex organic compound notable for its unique structural features. It contains a pyridine ring substituted with two oxazolidine moieties, which potentially enhances its biological activity. The compound's molecular formula is CHNO, and it has garnered attention in pharmaceutical and materials science for its possible applications as a drug candidate and ligand in coordination chemistry .

Synthesis

The synthesis of this compound typically involves cyclization reactions from precursors such as 2,6-bis[(1R,2S)-N,N'-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide. The reaction is conducted in an alcoholic medium using sodium hydroxide as a base, resulting in the formation of the oxazolidine-pyridine structure.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have shown potential in cancer therapy and neuroprotection:

- Cancer Therapy : Compounds with structural similarities have demonstrated anticancer properties by inducing apoptosis in tumor cells. For example, derivatives containing piperidine moieties were found to inhibit key proteins involved in cancer progression .

- Neuroprotective Effects : The compound may also exhibit activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Case Studies

Recent studies have highlighted the potential of oxazolidine derivatives in various therapeutic areas:

- Anticancer Activity : A study reported that oxazolidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Alzheimer's Disease : Research indicated that compounds similar to this compound could inhibit cholinesterase enzymes effectively while also exhibiting antioxidant properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Bis(2-oxazolinyl)pyridine | Similar core structure but different substituents | Varies; less studied |

| 4-Methylphenylpyridine | Lacks oxazolidine rings | Limited biological activity |

| Diphenyloxazolidine | Contains oxazolidine rings but not pyridine | Focused on oxazolidine properties |

The dual oxazolidine substitution on the pyridine ring of this compound may enhance its biological activity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.